molecular formula C7H4ClF3O B163895 2-Chloro-3-(trifluoromethyl)phenol CAS No. 138377-34-1

2-Chloro-3-(trifluoromethyl)phenol

Cat. No. B163895
M. Wt: 196.55 g/mol
InChI Key: BGXZMBZFGAIBDH-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)phenol is an oxygen-containing building block used in chemical synthesis . It has a molecular formula of C7H4ClF3O .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(trifluoromethyl)phenol consists of a phenol group with a chlorine atom and a trifluoromethyl group attached to the benzene ring . The InChI string representation of its structure is InChI=1S/C7H4ClF3O/c8-6-4 (7 (9,10)11)2-1-3-5 (6)12/h1-3,12H .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-(trifluoromethyl)phenol are not available, compounds with trifluoromethyl groups are known to undergo various types of reactions. For instance, oxidative trifluoromethylation reactions involve the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .


Physical And Chemical Properties Analysis

2-Chloro-3-(trifluoromethyl)phenol has a molecular weight of 196.55 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

  • Chemical Synthesis
    • “2-Chloro-3-(trifluoromethyl)phenol” is an oxygen-containing building block used in chemical synthesis . Unfortunately, the specific methods of application or experimental procedures are not detailed in the sources I found.
    • The outcomes of this application would vary greatly depending on the specific synthesis it is being used in. The compound’s molecular formula is ClC6H3(CF3)OH, and it has a molecular weight of 196.55 .
  • Agrochemicals

    • Trifluoromethylpyridines, which can be synthesized using “2-Chloro-3-(trifluoromethyl)phenol”, are used in the agrochemical industry . The presence of fluorine and pyridine structure result in superior pest control properties when compared to traditional phenyl-containing insecticides .
  • Pharmaceuticals

    • Trifluoromethylpyridines, which can be synthesized using “2-Chloro-3-(trifluoromethyl)phenol”, are also used in the pharmaceutical industry . For example, Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
  • Material Science

    • “2-Chloro-3-(trifluoromethyl)phenol” could potentially be used in the field of material science. While specific applications are not detailed in the sources I found, compounds with similar structures have been used in the synthesis of polymers .
  • Environmental Science

    • Given its chemical structure, “2-Chloro-3-(trifluoromethyl)phenol” could potentially be studied for its environmental impact, particularly its biodegradability .
  • Antiglaucoma Agent Synthesis

    • Compounds similar to “2-Chloro-3-(trifluoromethyl)phenol”, such as “3-(Trifluoromethyl)phenol”, have been used in the preparation of travoprost, an antiglaucoma agent .

Safety And Hazards

2-Chloro-3-(trifluoromethyl)phenol is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or in contact with skin .

Future Directions

The future directions for the use of 2-Chloro-3-(trifluoromethyl)phenol could involve its application in the synthesis of various organic compounds. Given the importance of the trifluoromethyl group in pharmaceuticals and agrochemicals, this compound could be used to introduce the trifluoromethyl group into various molecules .

properties

IUPAC Name

2-chloro-3-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXZMBZFGAIBDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371471
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(trifluoromethyl)phenol

CAS RN

138377-34-1
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-(trifluoromethyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Winn, EB Reilly, G Liu, JR Huth, HS Jae… - Journal of medicinal …, 2001 - ACS Publications
We have shown that p-arylthio cinnamides can inhibit the interaction of LFA-1 and ICAM-1, which is involved in cell adhesion and the inflammatory process. We now show that 2,3-…
Number of citations: 75 pubs.acs.org
TWY Chow - 2013 - open.library.ubc.ca
While drugs are commonly used in the pediatric population, their disposition is not well studied. The passive transfer of drugs administered to pregnant women to the fetus constitutes a …
Number of citations: 1 open.library.ubc.ca
RJ Edsall Jr, HA Harris, ES Manas… - Bioorganic & medicinal …, 2003 - Elsevier
The synthesis and structure–activity relationships of a series of simple biphenyls is described. Optimization of the 4-hydroxy-biphenyl template led to compounds with ERβ selectivity on …
Number of citations: 86 www.sciencedirect.com

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